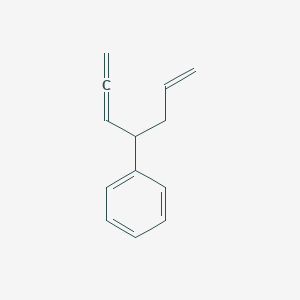
(Hepta-1,2,6-trien-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hepta-1,2,6-trien-4-yl)benzene is an organic compound characterized by a benzene ring attached to a hepta-1,2,6-triene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Hepta-1,2,6-trien-4-yl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with hepta-1,2,6-triene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Hepta-1,2,6-trien-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into saturated or partially saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the triene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions. The conditions vary depending on the specific reaction and desired product.
Major Products
The major products formed from these reactions include epoxides, alcohols, halogenated derivatives, and various substituted benzene compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
(Hepta-1,2,6-trien-4-yl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and mechanisms.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its biological activity.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Hepta-1,2,6-trien-4-yl)benzene involves its interaction with molecular targets through various pathways. The triene moiety can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A structurally related compound with a seven-membered ring containing three double bonds.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, exhibiting unique electronic properties.
Sesquifulvalene: Contains linked cyclopentadiene and cycloheptatriene rings, used in organic synthesis and materials science.
Uniqueness
(Hepta-1,2,6-trien-4-yl)benzene is unique due to the presence of both a benzene ring and a hepta-1,2,6-triene moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61786-16-1 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
InChI |
InChI=1S/C13H14/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h3,5-7,9-12H,1-2,8H2 |
InChI Key |
PVWJQNUPIOYAOY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















